molecular formula C14H17F3N6O B2380809 4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide CAS No. 2309708-81-2

4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide

Cat. No. B2380809
CAS RN: 2309708-81-2
M. Wt: 342.326
InChI Key: ZNBKHPIVNTYBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide is a useful research compound. Its molecular formula is C14H17F3N6O and its molecular weight is 342.326. The purity is usually 95%.
BenchChem offers high-quality 4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis of Fused Heterocycles

One significant area of application involves the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, a method demonstrating the potential of such compounds in the development of novel pharmacological agents. The synthesis employs reactions between derivatives such as 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione with various amino compounds under pressurized microwave irradiation, yielding trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other heterocycles. This method underscores the utility of the trifluoromethyl group in heterocyclic chemistry and its potential in drug discovery (Shaaban, 2008).

Synthesis and Structure Analysis of Heterocyclic Compounds

Another application lies in the synthesis and detailed structure analysis of heterocyclic compounds, such as pyridazine analogs, which have shown significant pharmaceutical importance. Through intricate synthetic routes involving the treatment of various precursors, researchers have developed compounds with potential applications in medicinal chemistry, highlighting the importance of structural analysis and density functional theory (DFT) calculations in understanding the properties and reactivity of these molecules (Sallam et al., 2021).

Cardiovascular and Anti-asthmatic Activities

Research also extends into the cardiovascular and anti-asthmatic potential of triazolo and pyrazolo fused compounds. Studies have identified compounds with promising coronary vasodilating and antihypertensive activities, as well as inhibitors of platelet-activating factor (PAF)-induced bronchoconstriction in animal models. These findings suggest a broader therapeutic application of such compounds in treating cardiovascular diseases and asthma, demonstrating the diverse biological activities that can be explored through the manipulation of their chemical structures (Sato et al., 1980); (Kuwahara et al., 1997).

properties

IUPAC Name

4,4,4-trifluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O/c1-9-18-19-11-3-4-12(20-23(9)11)22-7-10(8-22)21(2)13(24)5-6-14(15,16)17/h3-4,10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBKHPIVNTYBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.